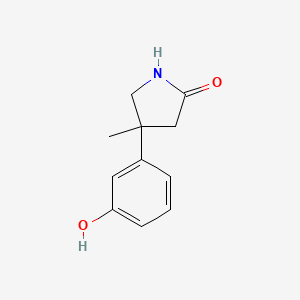
4-(3-Hydroxyphenyl)-4-methylpyrrolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3-Hydroxyphenyl)-4-methylpyrrolidin-2-one is an organic compound that features a pyrrolidinone ring substituted with a hydroxyphenyl group and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Hydroxyphenyl)-4-methylpyrrolidin-2-one can be achieved through several synthetic routes. One common method involves the reaction of 3-hydroxybenzaldehyde with 4-methylpyrrolidin-2-one in the presence of a suitable catalyst. The reaction typically proceeds under mild conditions, such as room temperature, and may require a solvent like ethanol or methanol to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize optimized reaction conditions to maximize yield and minimize by-products. Catalysts and solvents used in industrial settings are chosen for their efficiency and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
4-(3-Hydroxyphenyl)-4-methylpyrrolidin-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The carbonyl group in the pyrrolidinone ring can be reduced to form a hydroxyl group.
Substitution: The hydroxyphenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
Oxidation: Formation of 4-(3-oxophenyl)-4-methylpyrrolidin-2-one.
Reduction: Formation of 4-(3-hydroxyphenyl)-4-methylpyrrolidin-2-ol.
Substitution: Formation of various substituted derivatives depending on the electrophile used.
Scientific Research Applications
4-(3-Hydroxyphenyl)-4-methylpyrrolidin-2-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 4-(3-Hydroxyphenyl)-4-methylpyrrolidin-2-one involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis. The hydroxyphenyl group can form hydrogen bonds with amino acid residues in the enzyme, stabilizing the inhibitor-enzyme complex.
Comparison with Similar Compounds
Similar Compounds
4-(3-Hydroxyphenyl)pyrrolidin-2-one: Lacks the methyl group, which may affect its binding affinity and specificity.
4-(4-Hydroxyphenyl)-4-methylpyrrolidin-2-one: The hydroxy group is in a different position, potentially altering its reactivity and biological activity.
4-(3-Methoxyphenyl)-4-methylpyrrolidin-2-one: The hydroxy group is replaced by a methoxy group, which can influence its chemical properties and interactions.
Uniqueness
4-(3-Hydroxyphenyl)-4-methylpyrrolidin-2-one is unique due to the specific positioning of its functional groups, which can confer distinct chemical reactivity and biological activity. The presence of both the hydroxyphenyl and methyl groups allows for a range of chemical modifications and interactions that are not possible with similar compounds lacking these features.
Properties
Molecular Formula |
C11H13NO2 |
|---|---|
Molecular Weight |
191.23 g/mol |
IUPAC Name |
4-(3-hydroxyphenyl)-4-methylpyrrolidin-2-one |
InChI |
InChI=1S/C11H13NO2/c1-11(6-10(14)12-7-11)8-3-2-4-9(13)5-8/h2-5,13H,6-7H2,1H3,(H,12,14) |
InChI Key |
VRHCCCLEPYUIKG-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(=O)NC1)C2=CC(=CC=C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















